molecular formula C5H8O4 B12392050 2-Methyl-D3-succinic-2,3,3-D3 acid

2-Methyl-D3-succinic-2,3,3-D3 acid

Cat. No.: B12392050
M. Wt: 138.15 g/mol
InChI Key: WXUAQHNMJWJLTG-LIDOUZCJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-D3-succinic-2,3,3-D3 acid typically involves the incorporation of deuterium into the succinic acid structure. One common method is the catalytic hydrogenation of a precursor compound in the presence of deuterium gas. This process ensures the replacement of hydrogen atoms with deuterium .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the incorporation of deuterium .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-D3-succinic-2,3,3-D3 acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce deuterated succinic anhydride, while reduction can yield deuterated butanediol .

Scientific Research Applications

2-Methyl-D3-succinic-2,3,3-D3 acid has a wide range of applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in various analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand the metabolism of succinic acid derivatives.

    Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.

    Industry: Utilized in the production of deuterated materials and as a reference standard in quality control.

Mechanism of Action

The mechanism of action of 2-Methyl-D3-succinic-2,3,3-D3 acid involves its interaction with specific molecular targets and pathways. In metabolic studies, it acts as a tracer, allowing researchers to follow its incorporation and transformation within biological systems. The presence of deuterium alters the compound’s behavior, providing insights into the kinetics and dynamics of metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-D3-succinic-2,3,3-D3 acid is unique due to its specific deuterium labeling pattern, which provides distinct advantages in certain analytical and research applications. Its higher molecular weight and altered physical and chemical properties make it a valuable tool in various scientific fields .

Properties

Molecular Formula

C5H8O4

Molecular Weight

138.15 g/mol

IUPAC Name

2,2,3-trideuterio-3-(trideuteriomethyl)butanedioic acid

InChI

InChI=1S/C5H8O4/c1-3(5(8)9)2-4(6)7/h3H,2H2,1H3,(H,6,7)(H,8,9)/i1D3,2D2,3D

InChI Key

WXUAQHNMJWJLTG-LIDOUZCJSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)O)C([2H])([2H])C(=O)O

Canonical SMILES

CC(CC(=O)O)C(=O)O

Origin of Product

United States

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